Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Synthetic Chemistry Medicinal Chemistry Process Optimization

Select 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine for regioselective SNAr at C-4 over C-2, enabling sequential dual functionalization with high regiocontrol for kinase inhibitor libraries. The 4-methoxyphenyl group provides electronic and steric modulation absent in generic phenyl analogs, validated by CDK1/cyclin B IC₅₀ (12 μM) and 68% Suzuki-Miyaura yield. A higher melting point (104–105°C) simplifies intermediate purification, while the methoxy handle supports further derivatization or serves as a pharmacophoric element. Also a validated entry point for antimalarial lead optimization (PfPK5 IC₅₀ = 130 μM). This compound ensures batch-to-batch consistency under inert storage (2–8°C), critical for reproducible SAR studies.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 163263-91-0
Cat. No. B1603986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
CAS163263-91-0
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3
InChIKeyQYHGNJWTEXUEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine (CAS 163263-91-0): Core Intermediate for Targeted Kinase Inhibitor Development


2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine (CAS 163263-91-0) is a phenylpyrimidine derivative characterized by a 4-methoxyphenyl substituent at the 6-position and two chlorine atoms at the 2- and 4-positions, conferring distinct physicochemical properties (melting point: 104–105 °C, LogP: 3.459) and enabling regioselective synthetic modifications [1] . Its structure serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting cyclin-dependent kinases (CDKs) and other ATP-binding enzymes, where the methoxy group can modulate electronic and steric interactions .

Why 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine Cannot Be Substituted by Unsubstituted Phenyl or Other Analogs


The 4-methoxyphenyl group in 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine introduces critical electronic and steric effects that are absent in the parent 2,4-dichloro-6-phenylpyrimidine or analogs with other substituents . These differences manifest in measurable variations in physicochemical properties (e.g., melting point and LogP), synthetic accessibility (e.g., yield in Suzuki-Miyaura coupling), and biological target engagement (e.g., IC₅₀ values against CDKs) [1]. Substituting this compound with a generic analog lacking the methoxy group would likely alter reaction regioselectivity, affect downstream purification efficiency, and modify kinase inhibition profiles, thereby compromising reproducibility in medicinal chemistry workflows and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine from Closest Analogs


Higher Synthetic Yield in Suzuki-Miyaura Coupling vs. Unsubstituted Phenyl Analog

The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine via Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and 4-methoxyphenylboronic acid proceeds with a 68% yield, whereas the analogous reaction for 2,4-dichloro-6-phenylpyrimidine using phenylboronic acid yields only 65% under comparable conditions .

Synthetic Chemistry Medicinal Chemistry Process Optimization

Elevated Melting Point Facilitates Purification and Handling

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine exhibits a melting point of 104–105 °C, which is 11–12 °C higher than the 92–93 °C observed for 2,4-dichloro-6-phenylpyrimidine .

Physicochemical Properties Purification Formulation

Quantified Kinase Inhibition Profile Against CDK1 and PfPK5

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine inhibits human CDK1/cyclin B with an IC₅₀ of 12 μM (12,000 nM) and Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC₅₀ of 130 μM (130,000 nM) [1] [2]. In contrast, no direct inhibitory activity against these kinases has been reported for the unsubstituted phenyl analog 2,4-dichloro-6-phenylpyrimidine, highlighting the functional contribution of the methoxy group.

Kinase Inhibition Antimalarial Cancer Research

Comparable Lipophilicity (LogP) Maintains Drug-Like Properties

The calculated LogP of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is 3.459, nearly identical to the 3.450 reported for 2,4-dichloro-6-phenylpyrimidine [1] . This indicates that the methoxy substituent does not significantly alter lipophilicity, preserving favorable membrane permeability while enabling electronic tuning of reactivity.

Physicochemical Properties ADME Drug Design

Optimal Application Scenarios for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine Based on Quantitative Evidence


High-Efficiency Building Block for Kinase-Focused Compound Libraries

Medicinal chemistry groups synthesizing focused libraries of CDK inhibitors benefit from the compound‘s 68% synthetic yield and validated IC₅₀ values against CDK1/cyclin B (12 μM) [1]. The methoxy group serves as a synthetic handle for further derivatization or as a pharmacophoric element, and the higher melting point (104–105 °C) facilitates purification of intermediates during library production.

Regioselective Scaffold for Sequential SNAr Derivatization

The compound’s 2,4-dichloro substitution pattern enables regioselective nucleophilic aromatic substitution (SNAr), with the C-4 position generally more reactive than C-2 under standard conditions [2]. This differential reactivity allows chemists to sequentially install two distinct nucleophiles (e.g., amines, alkoxides) with high regiocontrol, a feature leveraged in the synthesis of complex 2,4-disubstituted pyrimidines for kinase inhibitor programs.

Antimalarial Lead Optimization Targeting PfPK5

Given its inhibition of Plasmodium falciparum PfPK5 (IC₅₀ = 130 μM) [1], this compound provides a validated starting point for developing antimalarial agents. Although the IC₅₀ is modest, the presence of two chloro substituents allows for rapid analoging via SNAr or cross-coupling to improve potency while maintaining the methoxyphenyl core, which contributes to the target binding as inferred from CDK homology.

Crystalline Intermediate for Solid-Form Development

The well-defined melting point (104–105 °C) and reported solid-state appearance (white to off-white solid) make this compound suitable for use as a crystalline intermediate in process chemistry. Its stability under inert atmosphere and defined storage conditions (2–8 °C) ensure batch-to-batch consistency in multi-step synthetic routes.

Quote Request

Request a Quote for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.